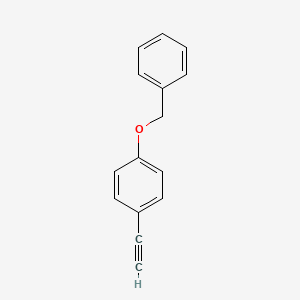

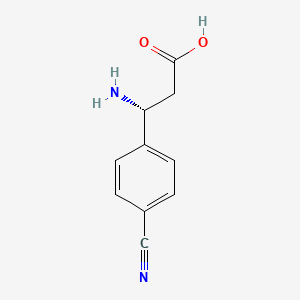

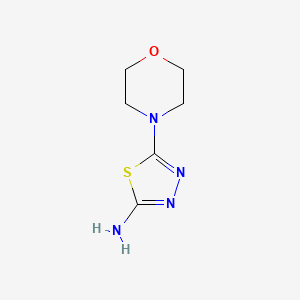

![molecular formula C11H15NO4 B1270496 3-[Bis(2-hydroxyethyl)amino]benzoic acid CAS No. 347343-88-8](/img/structure/B1270496.png)

3-[Bis(2-hydroxyethyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives involves multistep chemical processes, including condensation reactions, bromination, azidonation, and reduction. For example, 3,5-Bis(aminomethyl)benzoic acid was synthesized starting from 3,5-dimethylbenzoic acid, utilizing a process that emphasizes simplicity and lower cost, suggesting a pathway that could be adapted for the synthesis of 3-[Bis(2-hydroxyethyl)amino]benzoic acid (G. Yong, 2010).

Molecular Structure Analysis

Studies on benzoic acid derivatives, such as the co-crystal involving benzoic acid and 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, reveal complex hydrogen bonding and molecular interactions that could similarly influence the structure of 3-[Bis(2-hydroxyethyl)amino]benzoic acid. These interactions play a crucial role in determining the molecular configuration and stability of the compounds (A. Lemmerer & S. Bourne, 2012).

Chemical Reactions and Properties

3-[Bis(2-hydroxyethyl)amino]benzoic acid, like its structural analogs, is expected to participate in a variety of chemical reactions, including esterification and coupling reactions. The presence of both amino and carboxyl groups in the molecule suggests versatility in chemical reactivity, allowing for the synthesis of polymers or coordination compounds with metals (Jing-Jing Huang et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points and solubility, are closely related to their molecular structure. For instance, the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid demonstrated a high melting point of 245.8 ℃, suggesting that 3-[Bis(2-hydroxyethyl)amino]benzoic acid may also exhibit significant thermal stability (Xu Yong-fen, 2012).

Chemical Properties Analysis

The chemical properties of 3-[Bis(2-hydroxyethyl)amino]benzoic acid can be inferred from studies on similar compounds, which show a range of reactivities towards acids, bases, and oxidizing agents. The compound’s functionality suggests potential reactivity in condensation reactions and formation of coordination complexes, reflecting its chemical versatility and potential for forming diverse chemical structures (M. Yusubov et al., 2008).

Applications De Recherche Scientifique

1. Use in Synthesis of Novel Chalcone Derivatives

- Summary of Application: This compound is used in the synthesis of novel 3-[N, N-bis(2-hydroxyethyl)-amino]-chalcone derivatives . These derivatives are synthesized by the aldol condensation of [N, N-bis(2-hydroethyl)-3-amino]-acetophenone with aromatic aldehydes .

- Methods of Application: The structures of these derivatives were confirmed by ESI-HRMS, 1H NMR, IR and elemental analysis . X-ray analysis reveals that one of the crystals (3b) is a monoclinic system .

- Results or Outcomes: The synthesized chalcones showed moderate to good antimicrobial activities, especially antifungal capability . Some compounds (3a, 3d, 3f, and 3g) revealed obvious potency against Candida albicans with MIC values of 32 μg/mL .

2. Use in Functionalization of Nanoporous Silica

- Summary of Application: A solution of 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane, which is a derivative of 3-[Bis(2-hydroxyethyl)amino]benzoic acid, was used to functionalize nanoporous silica (SBA-15) .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

3. Use in Chemical Synthesis

- Summary of Application: This compound is often used in chemical synthesis . Its exact applications can vary widely depending on the specific reactions and compounds involved .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Use in Research

- Summary of Application: This compound is often used in research . Its exact applications can vary widely depending on the specific experiments and studies involved .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Use in Chemical Synthesis

- Summary of Application: This compound is often used in chemical synthesis . Its exact applications can vary widely depending on the specific reactions and compounds involved .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Use in Research

- Summary of Application: This compound is often used in research . Its exact applications can vary widely depending on the specific experiments and studies involved .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Propriétés

IUPAC Name |

3-[bis(2-hydroxyethyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-4-12(5-7-14)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQCXGJUJSZNOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCO)CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355500 |

Source

|

| Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[Bis(2-hydroxyethyl)amino]benzoic acid | |

CAS RN |

347343-88-8 |

Source

|

| Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.